Hydrogen Bond Donor Count Reduction via N1-Methylation: 1 HBD vs. 2 HBD in Non-Methylated Analogs
The N1-methyl substituent on 1-Methylbenzo[e]benzimidazol-2-amine (CAS 102408-30-0) reduces the number of hydrogen bond donor (HBD) groups from 2 to 1 relative to 2-aminobenzimidazole (CAS 934-32-7, HBD = 2) [1] and the non-methylated naphtho[1,2-d]imidazol-2-amine analog (CAS 94785-93-0, HBD = 2) . This single-donor reduction is a recognized determinant in drug-likeness filters: Ro5 compliance and Veber rules both penalize HBD counts ≥2 for oral bioavailability predictions [2]. The N-methyl group concurrently eliminates annular tautomerism (amino ⇌ imino equilibria) that complicates both analytical characterization and biological target engagement in non-methylated 2-aminobenzimidazoles.
| Evidence Dimension | Hydrogen Bond Donor Count (computed) |
|---|---|
| Target Compound Data | HBD = 1 (only the exocyclic –NH₂ group; N1-methyl blocks imidazole N–H) |
| Comparator Or Baseline | 2-Aminobenzimidazole (CAS 934-32-7): HBD = 2; 1H-Naphth[1,2-d]imidazol-2-amine (CAS 94785-93-0): HBD = 2 |
| Quantified Difference | ΔHBD = −1 (50% reduction) vs. both comparators |
| Conditions | Computed physicochemical descriptors from PubChem, ChemSrc, and Chem960 databases; consistent across XLogP3, Cactvs, and experimental datasets |
Why This Matters
A 50% reduction in HBD count directly impacts predicted membrane permeability and oral bioavailability, making this compound a more favorable starting scaffold for cell-permeable probe or lead development than non-methylated 2-aminobenzimidazole alternatives.
- [1] PubChem. 2-Aminobenzimidazole (CID 13624): Computed Properties – HBD Count 2, XLogP3 0.9, TPSA 54.7 Ų. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/13624 View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1–3):3–26. doi:10.1016/S0169-409X(00)00129-0 View Source
